molecular formula C45H62N10O6 B549196 PMX 205 CAS No. 514814-49-4

PMX 205

カタログ番号: B549196
CAS番号: 514814-49-4
分子量: 839.0 g/mol
InChIキー: VATFHFJULBPYLM-ILOBPARPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PMX-205は、補体成分5a受容体(C5aR)の強力なアンタゴニストとして作用する環状ヘキサペプチドです。 免疫応答や炎症を調節する能力により、さまざまな科学研究分野で大きな可能性を示しています .

準備方法

合成経路と反応条件

PMX-205は、固相ペプチド合成(SPPS)によって合成されます。このプロセスには、保護されたアミノ酸を樹脂結合ペプチド鎖に順次添加することが含まれます。主要なステップには以下が含まれます。

工業生産方法

PMX-205の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、より高い収率と純度を達成するために最適化されており、多くの場合、自動ペプチド合成装置や高速液体クロマトグラフィー(HPLC)などの高度な精製技術が用いられます .

化学反応の分析

反応の種類

PMX-205は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、酸化型と還元型のPMX-205、およびさまざまな官能基を持つ置換誘導体などがあります .

科学研究への応用

PMX-205は、幅広い科学研究への応用があります。

    化学: ペプチド合成や環化を研究するためのモデル化合物として使用されます。

    生物学: 免疫応答や炎症の調節における役割について研究されています。

    医学: アルツハイマー病、大腸炎、神経障害性疼痛などの疾患の潜在的な治療薬として研究されています。

    工業: 新しい医薬品や治療薬の開発に使用されています

科学的研究の応用

PMX-205 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for conditions like Alzheimer’s disease, colitis, and neuropathic pain.

    Industry: Utilized in the development of new drugs and therapeutic agents

作用機序

PMX-205は、補体成分5a受容体(C5aR)に結合することでその効果を発揮し、C5aとその受容体の相互作用を阻害します。この阻害は、炎症や免疫応答に関与する下流のシグナル伝達経路の活性化を防ぎます。 分子標的にはC5aRが含まれ、関与する経路は主に免疫調節と炎症に関連しています .

類似化合物との比較

類似化合物

PMX-205の独自性

PMX-205は、生体内有効性と安定性がより高いことから際立っており、治療用途にとってより有望な候補となっています。 脳への浸透能力と神経炎症を軽減する能力は、他の類似化合物との大きな違いです .

生物活性

PMX 205 is a cyclic hexapeptide that acts as a potent antagonist of the complement C5a receptor (C5aR1). Its biological activity has garnered attention due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. This article explores the pharmacological properties, mechanisms of action, and relevant case studies demonstrating the efficacy of this compound.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. A study conducted on mice revealed the following key pharmacokinetic parameters:

  • Administration Routes : this compound was administered via intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) routes.
  • Half-Life : The elimination half-life was approximately 20 minutes for both PMX 53 and this compound, with this compound exhibiting a faster distribution half-life than PMX 53.
  • Bioavailability : this compound demonstrated superior bioavailability compared to PMX 53:
    • Oral: ~23% for this compound vs. ~9% for PMX 53
    • Subcutaneous: >90% for this compound vs. ~85% for PMX 53
  • CNS Penetration : this compound showed enhanced ability to penetrate the central nervous system (CNS), making it a candidate for treating neurological disorders .

Table 1: Pharmacokinetic Parameters of this compound

Administration RouteBioavailability (%)Elimination Half-Life (min)
IntravenousN/A~20
Intraperitoneal~60N/A
Subcutaneous>90N/A
Oral~23N/A

This compound functions primarily as a noncompetitive inhibitor of C5aR1, which plays a significant role in mediating inflammatory responses. The inhibition of this receptor can lead to:

  • Reduced Inflammation : In models of experimental colitis, this compound ameliorated inflammation by inhibiting C5a-mediated pathways .
  • Neuroprotection : In models of Alzheimer's disease, this compound reduced amyloid plaque formation and hyperphosphorylated tau levels, suggesting a neuroprotective effect .

Alzheimer's Disease Model

In a study utilizing the Tg2576 mouse model of Alzheimer's disease, treatment with this compound resulted in:

  • Reduction in Amyloid Plaques : A significant decrease in fibrillar amyloid deposits was observed, with a reduction of approximately 44% in thioflavine reactivity compared to untreated controls (p < 0.0006).
  • Decreased Hyperphosphorylated Tau : The levels of hyperphosphorylated tau were reduced by 69% , indicating decreased neurodegeneration .

Amyotrophic Lateral Sclerosis (ALS) Model

In the hSOD1 G93A mouse model of ALS, administration of this compound led to:

  • Improved Grip Strength : Enhanced hindlimb grip strength was noted, along with slowed disease progression.
  • Neuroprotective Effects : The treatment contributed to better overall motor function and cognitive outcomes .

Inflammatory Response in Allergic Models

In models of allergic inflammation induced by ovalbumin (OVA), this compound treatment showed:

  • Decreased Cytokine Production : While not statistically significant, there was a trend towards reduced IL-4 and IL-5 levels in bronchoalveolar lavage fluid, suggesting potential utility in managing allergic responses .

特性

IUPAC Name

N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H62N10O6/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49)/t34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATFHFJULBPYLM-ILOBPARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

839.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514814-49-4
Record name PMX-205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514814494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PMX 205
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PMX-205
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC25O3L7KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PMX 205
Reactant of Route 2
PMX 205
Reactant of Route 3
Reactant of Route 3
PMX 205
Reactant of Route 4
PMX 205
Reactant of Route 5
PMX 205
Reactant of Route 6
PMX 205

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。